[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride
Overview
Description
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride: is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a phenyl group. This compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-4-nitrobenzene with morpholine to form 3-fluoro-4-morpholin-4-yl nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Alkylation: The resulting amine is then alkylated with ethyl bromide to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-Fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride
- (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide
Comparison
- [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of a methylamine group, which imparts distinct reactivity and biological activity compared to similar compounds.
- The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.
This compound , its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.ClH/c1-10(15-2)11-3-4-13(12(14)9-11)16-5-7-17-8-6-16;/h3-4,9-10,15H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVOZERJPIASTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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